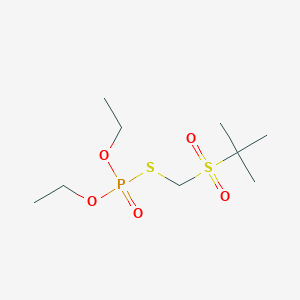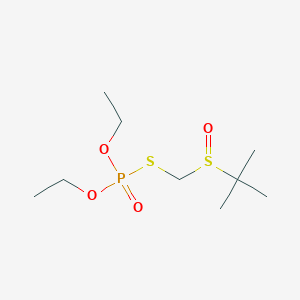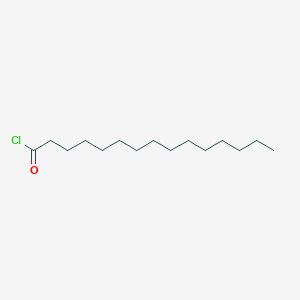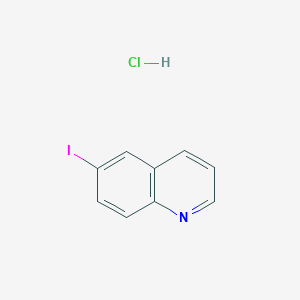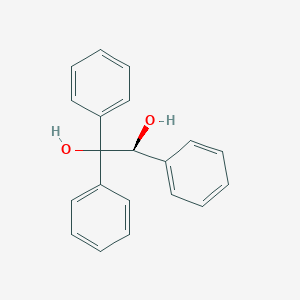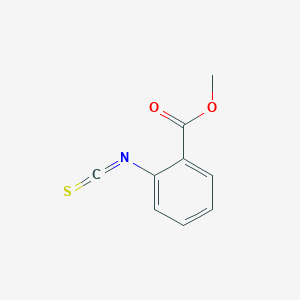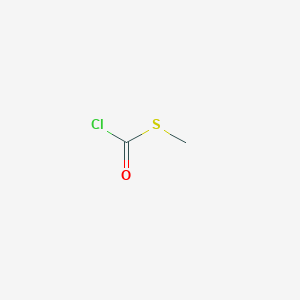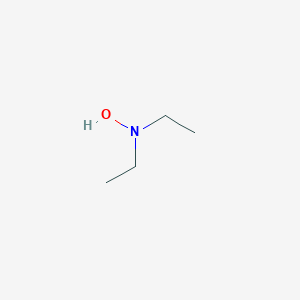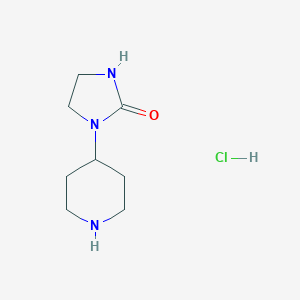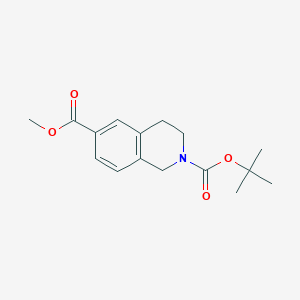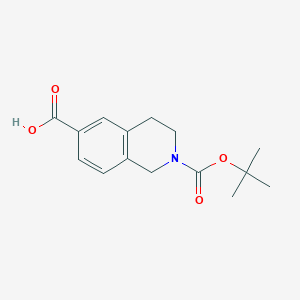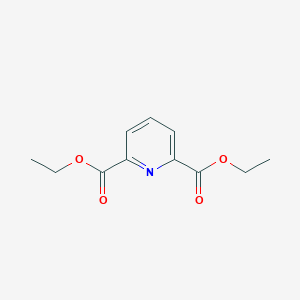
diéthyl pyridine-2,6-dicarboxylate
Vue d'ensemble
Description
Diethyl 2,6-pyridinedicarboxylate is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
The exact mass of the compound Diethyl 2,6-pyridinedicarboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78907. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Diethyl 2,6-pyridinedicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2,6-pyridinedicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de composés macrocycliques
Le diéthyl pyridine-2,6-dicarboxylate est utilisé dans la synthèse de bisamides et de tétramides macrocycliques. Ces composés sont synthétisés en faisant réagir le this compound avec des α,ω-diaminoéthers dans du méthanol . Ce processus est important dans la création de structures organiques complexes qui peuvent avoir des applications dans le développement de médicaments et la science des matériaux.
Chimie de coordination
Ce composé joue un rôle crucial en chimie de coordination. Il est utilisé pour former des polymères de coordination et des complexes avec des métaux tels que l'argent (I) et le cadmium (II). Ces complexes sont soutenus par des études à l'état solide et électrochimiques, qui sont essentielles pour comprendre les propriétés de ces matériaux .
Chimie médicinale
En chimie médicinale, le this compound sert de précurseur dans la synthèse de composés pour le traitement des troubles prolifératifs. Il est également impliqué dans le développement d'inhibiteurs potentiels de la Janus kinase et dans la synthèse photochimique d'aziridines tricycliques .
Recherche sur la luminescence
Le composé est utilisé dans la conception de nouveaux matériaux luminescents. Par exemple, il fait partie de la structure des complexes d'europium aux propriétés de luminescence réglables. Ces complexes ont une riche spéciation chimique et sont étudiés pour leurs applications potentielles en bio-imagerie et en détection .
Études de chélation et de liaison
Le this compound est étudié pour ses propriétés chélatrices. Il se lie à divers ions métalliques, ce qui est une propriété précieuse dans le développement d'agents chélatants et dans l'étude des métalloprotéines .
Recherche anticancéreuse
Des recherches ont été menées sur le développement de complexes de cuivre avec des diimines et du dipicolinate, y compris le this compound, comme agents cytotoxiques anticancéreux. Ces études sont cruciales pour la découverte de nouvelles thérapies contre le cancer .
Spéciation chimique
La capacité du composé à former différentes espèces chimiques en solution est intéressante. Cette propriété est importante pour comprendre les mécanismes réactionnels et pour le développement de nouveaux procédés chimiques .
Organocatalyse
Le this compound est utilisé comme source d'hydrogène dans les réactions organocatalytiques, telles que l'amination réductrice et la réduction conjuguée. Cette application est importante dans le domaine de la chimie verte, où les catalyseurs sont utilisés pour augmenter l'efficacité des réactions chimiques
Mécanisme D'action
Target of Action
Diethyl pyridine-2,6-dicarboxylate, also known as Diethyl Dipicolinate or Diethyl 2,6-pyridinedicarboxylate, is an organic compound that serves as a key intermediate in various chemical reactions
Mode of Action
For instance, it can be used in the synthesis of ditopic macrocycles, which can form complexes with diphenylurea derivatives .
Biochemical Pathways
Diethyl pyridine-2,6-dicarboxylate is involved in the synthesis of ditopic macrocycles, which are molecules that can form complexes with other compounds such as diphenylurea derivatives . These macrocycles can act as host molecules, indicating a potential role in supramolecular chemistry.
Pharmacokinetics
Its solubility in water (14 g/l at 25°c) and chloroform suggests that it may have good bioavailability .
Result of Action
The result of the action of Diethyl pyridine-2,6-dicarboxylate largely depends on the context of its use. In the synthesis of ditopic macrocycles, it contributes to the formation of complex structures that can interact with other molecules .
Action Environment
The action, efficacy, and stability of Diethyl pyridine-2,6-dicarboxylate can be influenced by various environmental factors. For instance, its storage conditions require an inert atmosphere and room temperature . Additionally, its reactivity may be affected by the presence of other chemicals in the reaction environment.
Propriétés
IUPAC Name |
diethyl pyridine-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-3-15-10(13)8-6-5-7-9(12-8)11(14)16-4-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOBUCHVPBPHMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166100 | |
| Record name | Diethyl dipicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15658-60-3 | |
| Record name | Diethyl 2,6-pyridinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15658-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl dipicolinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015658603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15658-60-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78907 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl dipicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Pyridinedicarboxylic acid, 2,6-diethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.472 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL DIPICOLINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS92Z2IS34 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of diethyl pyridine-2,6-dicarboxylate?
A1: Diethyl pyridine-2,6-dicarboxylate has the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol []. Its structure consists of a pyridine ring with two ethyl carboxylate groups at the 2 and 6 positions. Spectroscopic data, including NMR and X-ray crystallography, have been used to confirm its structure [, ].
Q2: How does diethyl pyridine-2,6-dicarboxylate interact with metal ions, and what are the implications for its applications?
A2: Diethyl pyridine-2,6-dicarboxylate acts as a ligand, readily coordinating with various metal ions like cobalt [] and lanthanides []. This coordination ability is attributed to the presence of nitrogen and oxygen donor atoms within its structure. The resulting metal complexes exhibit diverse geometries and properties, making them valuable in fields like catalysis and materials science. For example, [Eu(diethyl pyridine-2,6-dicarboxylate)2(TfO)2(OH2)]TfO, a complex with europium, demonstrates interesting photophysical properties, potentially useful in luminescent materials [].
Q3: What are the catalytic applications of diethyl pyridine-2,6-dicarboxylate?
A3: While not directly used as a catalyst, diethyl pyridine-2,6-dicarboxylate serves as a precursor for synthesizing ligands used in catalysis []. For example, it can be converted to a bis-β-diketone ligand that forms complexes with difluoroboron, potentially leading to novel catalytic systems []. Additionally, its derivatives, like the oxopropanenitrile synthesized via Knoevenagel condensation, hold promise for developing efficient catalysts for renewable energy research [].
Q4: How does the structure of diethyl pyridine-2,6-dicarboxylate relate to its ability to form polymers?
A4: The two ethyl ester groups in diethyl pyridine-2,6-dicarboxylate provide reactive sites for polymerization reactions []. For instance, it can undergo polytransesterification with poly(ethylene glycol) to yield diverse polymeric structures []. The specific reaction conditions and characterization techniques like MALDI-TOF MS help determine the structures of the resulting polymers, offering control over material properties for various applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


